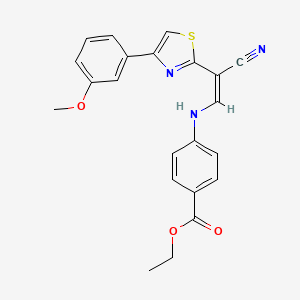

(Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[(Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-3-28-22(26)15-7-9-18(10-8-15)24-13-17(12-23)21-25-20(14-29-21)16-5-4-6-19(11-16)27-2/h4-11,13-14,24H,3H2,1-2H3/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOAXMYGLRAFSJ-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the cyano group and the methoxyphenyl group. The final step involves the formation of the vinyl linkage and the esterification to form the ethyl benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, reducing the cost and time required for production.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves the Knoevenagel condensation method, which is widely used for creating compounds with diverse functionalities. The reaction conditions and reagents can be optimized to enhance yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and assess the purity of the synthesized compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound). Research indicates that compounds with thiazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazole-based compounds could effectively cleave DNA, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities. The compound has shown efficacy against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant antibacterial properties. These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, thiazole derivatives have been associated with anti-inflammatory effects. Studies indicate that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various thiazole derivatives, including this compound), using human cancer cell lines such as HCT116 and MDA-MB-231. The results showed that these compounds induced apoptosis in cancer cells through DNA damage mechanisms, highlighting their potential as novel chemotherapeutics .

Study 2: Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial efficacy, this compound was tested against a panel of bacterial strains. The compound exhibited potent antibacterial activity with MIC values comparable to established antibiotics, suggesting its viability as an alternative treatment option for bacterial infections .

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

a) Ethyl 4-[[(Z)-2-Cyano-2-[4-(4-Methylphenyl)Thiazol-2-yl]Ethenyl]Amino]Benzoate (CAS 1321936-20-2)

- Key Difference : The 4-methylphenyl substituent (para-methyl) vs. 3-methoxyphenyl (meta-methoxy).

- Impact :

- Electronic Effects : The methoxy group is a stronger electron-donating group than methyl, increasing electron density on the thiazole ring. This could enhance dipole interactions or alter binding affinity in biological systems.

- Molecular Weight : The target compound (estimated ~405.15 g/mol) is ~16 g/mol heavier than the 4-methylphenyl analog (389.12 g/mol) due to the methoxy group’s higher mass .

- Solubility : The polar methoxy group may improve aqueous solubility compared to the hydrophobic methyl group.

b) 1-(3-Methoxyphenyl)-3-(4-(4-(Piperazin-1-ylmethyl)Thiazol-2-yl)Phenyl)Urea (9l)

- Key Difference: Urea linker vs. vinylamino-cyano bridge.

- Synthetic Yield: 9l was synthesized in 78.9% yield, suggesting efficient preparation compared to unverified yields for the target compound .

Variations in the Linker Region

a) (2Z)-Methyl 2-(2-Amino-1,3-Thiazol-4-yl)-2-(Methoxyimino)Ethanoate

- Key Difference: Methoxyimino group replaces the cyano-vinyl bridge.

- Stability: The imino group may confer greater hydrolytic stability compared to the cyano-vinyl system.

Core Heterocycle Modifications

a) Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate

- Key Difference : Benzimidazole core vs. thiazole.

- Impact: Bioactivity: Benzimidazoles are known for antimicrobial activity, while thiazoles often exhibit kinase inhibition. Synthesis: Both compounds use acetic acid catalysis in methanol, suggesting shared synthetic strategies .

Structural and Property Comparison Table

| Compound Name | Thiazole Substituent | Linker Type | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 3-Methoxyphenyl | Cyano-vinylamino | ~405.15 | Cyano, methoxy, thiazole |

| 4-Methylphenyl Analog (CAS 1321936-20-2) | 4-Methylphenyl | Cyano-vinylamino | 389.12 | Cyano, methyl, thiazole |

| 1-(3-Methoxyphenyl)-3-(4-(4-(Piperazin-1-ylmethyl)Thiazol-2-yl)Phenyl)Urea (9l) | 4-(Piperazin-1-ylmethyl) | Urea | 424.3 (ESI-MS) | Urea, methoxy, thiazole |

| (2Z)-Methyl 2-(2-Amino-1,3-Thiazol-4-yl)-2-(Methoxyimino)Ethanoate | None | Methoxyimino | ~229.25 | Methoxyimino, amino, thiazole |

Research Implications and Hypotheses

- Biological Activity: The 3-methoxyphenyl group may enhance interactions with hydrophobic pockets in enzymes, while the cyano group could act as a hydrogen bond acceptor.

- Synthetic Feasibility : Analogous compounds like 9l and the 4-methylphenyl derivative demonstrate high yields (~79%), suggesting the target compound could be synthesized efficiently with optimized conditions .

- Pharmacokinetics : Increased polarity from the methoxy group might improve bioavailability compared to methyl-substituted analogs.

Biological Activity

(Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiazole ring, a cyano group, and an ethyl ester functionality, which contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential antimicrobial and anticancer properties, along with relevant case studies and research findings.

Structural Features

The compound’s unique structural features include:

- Thiazole Ring : Known for its role in various biological activities.

- Cyano Group : Enhances reactivity and interaction with biological targets.

- Ethyl Ester : Improves solubility and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. This is attributed to its ability to disrupt bacterial cell functions through various mechanisms, including inhibition of protein synthesis and interference with nucleic acid production.

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (μg/mL) | Target Organism | Mechanism of Action |

|---|---|---|---|

| This compound | 15.625 - 62.5 | Gram-positive bacteria | Inhibition of protein synthesis |

| Thiazole Derivative A | 31.108 - 62.216 | MRSA | Disruption of cell wall synthesis |

| Cyano Compound C | 62.5 - 125 | E. coli | Nucleic acid synthesis inhibition |

Anticancer Activity

The compound has also shown promise in anticancer applications. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study: Anticancer Effects

In a study evaluating the effects of various thiazole derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value of approximately 20 μM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It can bind to receptors on cell surfaces, altering cellular responses.

- Oxidative Stress Modulation : The presence of the thiazole ring contributes to antioxidant properties, which can mitigate oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted thiazole amines and aldehydes/ketones. For example, refluxing 2-amino-thiazole derivatives with substituted benzaldehydes in absolute ethanol, catalyzed by glacial acetic acid, yields Schiff base intermediates (reaction time: 4–7 hours) . Optimization can be achieved by varying reaction time, solvent polarity, and catalyst concentration. Monitoring via TLC ensures reaction completion .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic peaks for cyano (C≡N, ~2200 cm⁻¹), ester (C=O, ~1700 cm⁻¹), and thiazole ring vibrations (C=N, ~1600 cm⁻¹) .

- NMR : H NMR reveals vinyl proton coupling (δ 6.5–8.0 ppm, Z-configuration) and methoxy group signals (δ ~3.8 ppm). C NMR confirms cyano (δ ~115 ppm) and ester carbonyl (δ ~165 ppm) .

- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values to verify purity .

Q. What preliminary assays are recommended to evaluate biological activity?

- Methodological Answer : Begin with in vitro antimicrobial susceptibility testing (e.g., agar diffusion or microdilution assays) against Gram-positive/negative bacteria and fungi. Use positive controls (e.g., ciprofloxacin) and solvent blanks. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound?

- Methodological Answer : Perform docking using software like AutoDock Vina to simulate interactions with target proteins (e.g., bacterial DNA gyrase or fungal CYP51). Grid parameters should cover the active site (e.g., 20 ų box). Validate poses with RMSD clustering and compare binding energies to known inhibitors. For example, the thiazole ring may form π-π interactions with aromatic residues, while the cyano group hydrogen-bonds to catalytic amino acids .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Purity Analysis : Recrystallize the compound from ethanol or DMF to remove impurities affecting bioactivity .

- Stability Testing : Assess degradation under varying pH, temperature, and light exposure using HPLC. For instance, ester groups may hydrolyze in acidic conditions, altering activity .

- Assay Variability : Standardize protocols (e.g., inoculum size in antimicrobial assays) and include replicates to minimize experimental error .

Q. What strategies improve aqueous solubility for in vivo studies?

- Methodological Answer :

- Prodrug Design : Replace the ethyl ester with amino acid esters (e.g., glycine or lysine derivatives) to enhance hydrophilicity, as demonstrated in benzothiazole-linked compounds .

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) using solvent evaporation. Characterize encapsulation efficiency via UV-Vis spectroscopy .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer : Systematically modify substituents on the thiazole (e.g., replace 3-methoxyphenyl with halogenated aryl groups) and benzoate moieties (e.g., introduce nitro or amino groups). Test derivatives in bioassays to correlate substitutions with activity. For example, electron-withdrawing groups on the phenyl ring may enhance antimicrobial potency by increasing electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.